2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide
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Overview
Description
2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide is an organic compound with a complex structure that includes a cyclohexene ring, a phenylethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide typically involves the reaction of cyclohex-1-en-1-ylamine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethan-1-amine: Similar structure but lacks the acetamide moiety.
(1S)-1-(1-Cyclohexen-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one: Contains a spirocyclic structure, differing significantly in its chemical properties.
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-, (1S,6R)-: Another related compound with different functional groups.
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide is unique due to its combination of a cyclohexene ring, phenylethyl group, and acetamide moiety.
Properties
CAS No. |
828252-53-5 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
ZZABACABEZAFSK-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CCCCC2 |
Origin of Product |
United States |
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